molecular formula C13H14N2O3 B2685703 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide CAS No. 852367-29-4

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B2685703
CAS No.: 852367-29-4
M. Wt: 246.266
InChI Key: JQVGQXMLTDZNGX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic indole-3-yl-oxoacetamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules that have been identified as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2) . The CB2 receptor is a promising therapeutic target for modulating immune functions and for treating neuroinflammatory and neurodegenerative conditions, as its expression is significantly upregulated in response to inflammatory stimuli . Research into structurally similar indol-3-yl-oxoacetamides has shown that modifications to the N-alkyl chain, such as the incorporation of ether groups, can help fine-tune binding affinity and selectivity while potentially improving physicochemical properties . Beyond its potential in neuroscience, the indol-3-yl-oxoacetamide scaffold has demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . Compounds in this class have been shown to induce apoptosis through caspase-dependent pathways, highlighting their value as chemical tools for investigating cancer biology and cell death mechanisms . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening assays for oncology and immunology research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-7-6-14-13(17)12(16)10-8-15-11-5-3-2-4-9(10)11/h2-5,8,15H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGQXMLTDZNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions. For example, 2-methoxyethylamine can be reacted with an appropriate electrophile to form the desired intermediate.

    Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced through acylation reactions. This involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological targets, such as enzymes, receptors, and nucleic acids, leading to modulation of their activity. The methoxyethyl and oxoacetamide groups may enhance the compound’s binding affinity and specificity towards these targets, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Mechanistic Divergence

  • Apoptosis-Inducing Compounds (5r, N-fluorobenzyl analogs): Activate caspase-8 and -3, leading to PARP cleavage and mitochondrial apoptosis .
  • Microtubule-Targeting Agents (D-24851): Bind tubulin at a unique site, inducing mitotic arrest without overlapping with vinca alkaloid or taxane binding sites .
  • Receptor-Targeted Analogs (Compound 8): Engage non-oncological targets (e.g., CB2), suggesting scaffold adaptability for diverse therapeutic applications .

Selectivity and Toxicity Profiles

  • Adamantane Derivatives: Exhibit cancer cell selectivity (e.g., HepG2 over HeLa/MCF-7) but require further toxicity profiling .
  • D-24851: Demonstrates oral bioavailability and lacks neurotoxicity at curative doses, a significant advantage over paclitaxel .
  • Target Compound: Predicted to have lower cytotoxicity than adamantane derivatives due to reduced steric bulk, but this remains unverified.

Biological Activity

Overview

2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class. Indole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3
  • CAS Number : 852367-29-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole core facilitates binding to enzymes and receptors, potentially modulating their activity. The methoxyethyl and oxoacetamide groups may enhance binding affinity and specificity, leading to observed biological effects such as:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant antitumor effects against solid tumors, particularly colon and lung cancers .

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in colon cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Study: Antitumor Efficacy

In a study published in Cancer Research, this compound was tested on human colon cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead candidate for developing new cancer therapies targeting solid tumors .

Case Study: Antimicrobial Activity

A separate investigation into the antimicrobial properties revealed that the compound exhibited minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the indole structure may enhance its efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide?

  • Answer : The compound is synthesized via a multi-step process:

  • Step 1 : Acylation of the indole core using oxoacetic acid derivatives to introduce the 2-oxoacetamide group.
  • Step 2 : N-Alkylation with 2-methoxyethyl chloride under basic conditions (e.g., NaH/DMF) to attach the methoxyethyl group.
  • Key Optimization : Reaction temperatures (0–25°C for acylation) and solvent choices (dichloromethane or DMF) are critical for yield and purity. Catalysts like carbodiimides improve coupling efficiency .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use spectroscopic and crystallographic methods:

  • NMR : Analyze indole proton signals (δ 7.0–7.5 ppm) and methoxyethyl protons (δ 3.2–3.5 ppm).
  • X-ray Crystallography : Resolve the α-ketoamide conformation and hydrogen-bonding patterns.
  • Mass Spectrometry : Confirm molecular weight (C₁₃H₁₃N₂O₃, calculated 261.09 g/mol) .

Q. What biological activities are associated with this compound?

  • Answer : Preliminary studies highlight:

  • Anticancer : Apoptosis induction in HeLa cells via caspase-3 activation.
  • Anti-inflammatory : Inhibition of TNF-α and IL-6 in murine macrophages.
  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
  • Mechanistic Note : The α-ketoamide group may interact with enzyme active sites (e.g., tyrosinase) .

Advanced Research Questions

Q. How to design experiments to evaluate its anticancer activity in vitro?

  • Answer :

  • Cell Lines : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293).
  • Dose-Response : Test concentrations from 1–100 µM; IC₅₀ calculations via nonlinear regression.
  • Mechanistic Probes : Perform flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Structural Analogues : Substituent differences (e.g., methyl vs. methoxy groups) altering solubility or target binding.
  • Assay Conditions : Varying serum concentrations or incubation times.
  • Validation : Replicate experiments under standardized protocols and use orthogonal assays (e.g., ATP luminescence vs. MTT) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., BCL-2 for apoptosis).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Assess α-ketoamide conformational stability in solvent (e.g., explicit water models) .

Q. What challenges arise in crystallizing this compound, and how to address them?

  • Answer :

  • Challenges : Low solubility in polar solvents; polymorphism due to flexible methoxyethyl chain.
  • Solutions :
  • Solvent Screening : Use mixed solvents (e.g., DMSO/EtOH).
  • Cocrystallization : Add tartaric acid to stabilize hydrogen bonds.
  • SHELX Refinement : Employ twin refinement for disordered regions .

Q. How to elucidate its mechanism of enzymatic inhibition?

  • Answer :

  • Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots (vary substrate concentration).
  • ITC : Quantify binding thermodynamics (ΔH, ΔS) for α-ketoamide-enzyme interactions.
  • Mutagenesis : Test enzyme mutants (e.g., Tyr→Phe in tyrosinase) to identify critical residues .

Methodological Tables

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationOxalyl chloride, RT, 12h7895%
N-Alkylation2-Methoxyethyl chloride, NaH, DMF6592%

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